Cas no 77564-42-2 ((2S)-4-(benzyloxy)butan-2-ol)

(2S)-4-(benzyloxy)butan-2-ol structure
(2S)-4-(benzyloxy)butan-2-ol structure
商品名:(2S)-4-(benzyloxy)butan-2-ol
CAS番号:77564-42-2
MF:C11H16O2
メガワット:180.24354
MDL:MFCD30300579
CID:535875
PubChem ID:12695193

(2S)-4-(benzyloxy)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-Butanol, 4-(phenylmethoxy)-, (2S)-
    • (2S)-4-(benzyloxy)butan-2-ol
    • (2S)-4-phenylmethoxybutan-2-ol
    • 77564-42-2
    • CS-0143606
    • DTXSID20507147
    • SCHEMBL2717727
    • (S)-4-(Benzyloxy)butan-2-ol
    • EN300-8342615
    • MDL: MFCD30300579
    • インチ: InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1
    • InChIKey: PPVYBGKNKMMISH-JTQLQIEISA-N
    • ほほえんだ: CC(CCOCC1=CC=CC=C1)O

計算された属性

  • せいみつぶんしりょう: 180.115029749g/mol
  • どういたいしつりょう: 180.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 119
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 29.5Ų

(2S)-4-(benzyloxy)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8342615-10.0g
(2S)-4-(benzyloxy)butan-2-ol
77564-42-2 95.0%
10.0g
$6390.0 2025-03-21
Enamine
EN300-8342615-0.1g
(2S)-4-(benzyloxy)butan-2-ol
77564-42-2 95.0%
0.1g
$515.0 2025-03-21
Enamine
EN300-8342615-0.25g
(2S)-4-(benzyloxy)butan-2-ol
77564-42-2 95.0%
0.25g
$735.0 2025-03-21
Enamine
EN300-8342615-5.0g
(2S)-4-(benzyloxy)butan-2-ol
77564-42-2 95.0%
5.0g
$4309.0 2025-03-21
Aaron
AR008PKE-50mg
2-Butanol, 4-(phenylmethoxy)-, (2S)-
77564-42-2 95%
50mg
$498.00 2025-02-14
Aaron
AR008PKE-10g
2-Butanol, 4-(phenylmethoxy)-, (2S)-
77564-42-2 95%
10g
$8812.00 2023-12-15
Aaron
AR008PKE-5g
2-Butanol, 4-(phenylmethoxy)-, (2S)-
77564-42-2 95%
5g
$5950.00 2023-12-15
1PlusChem
1P008PC2-2.5g
2-Butanol, 4-(phenylmethoxy)-, (2S)-
77564-42-2 95%
2.5g
$3662.00 2024-04-21
1PlusChem
1P008PC2-1g
2-Butanol, 4-(phenylmethoxy)-, (2S)-
77564-42-2 95%
1g
$1898.00 2024-04-21
Aaron
AR008PKE-2.5g
2-Butanol, 4-(phenylmethoxy)-, (2S)-
77564-42-2 95%
2.5g
$4029.00 2023-12-15

(2S)-4-(benzyloxy)butan-2-ol 関連文献

(2S)-4-(benzyloxy)butan-2-olに関する追加情報

Introduction to (2S)-4-(benzyloxy)butan-2-ol and Its Significance in Modern Chemical Biology

(2S)-4-(benzyloxy)butan-2-ol (CAS No. 77564-42-2) is a chiral compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its specific stereochemistry and chemical moiety, plays a crucial role in various biochemical pathways and has been extensively studied for its potential applications in drug development and molecular research.

The molecular structure of (2S)-4-(benzyloxy)butan-2-ol consists of a butan-2-ol backbone with a benzyloxy group attached at the fourth carbon position. The (S)-configuration at the second carbon adds an additional layer of complexity, making it a valuable scaffold for studying stereoselective interactions in biological systems. This stereochemical purity is essential for understanding the compound's behavior in enzymatic reactions and its potential as a chiral catalyst or intermediate.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands that can modulate the selectivity of enzymatic reactions. (2S)-4-(benzyloxy)butan-2-ol has been explored as a potential candidate for such applications due to its ability to interact with enzymes in a highly specific manner. Studies have shown that this compound can influence the conformational dynamics of enzymes, thereby altering their catalytic activity. This property makes it particularly useful in the design of novel drugs that target specific enzymatic pathways.

The benzyloxy group in (2S)-4-(benzyloxy)butan-2-ol also contributes to its versatility as a chemical intermediate. This moiety can be easily modified or removed through various chemical reactions, allowing researchers to tailor the compound for specific applications. For instance, it has been used in the synthesis of more complex molecules that require precise stereochemical control. The ability to manipulate such compounds is crucial in fields like medicinal chemistry, where small changes in molecular structure can significantly impact biological activity.

Recent advancements in computational chemistry have further enhanced our understanding of how (2S)-4-(benzyloxy)butan-2-ol interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have revealed detailed insights into its binding affinity and mode of action. These computational studies have not only validated experimental observations but also provided new avenues for designing derivatives with improved properties. Such computational approaches are becoming increasingly integral to drug discovery pipelines, enabling researchers to predict and optimize the behavior of compounds before they are synthesized.

The pharmaceutical industry has also shown interest in (2S)-4-(benzyloxy)butan-2-ol as a building block for developing new therapeutic agents. Its chiral nature and functional group compatibility make it an attractive candidate for creating enantiomerically pure drugs that exhibit higher efficacy and fewer side effects compared to racemic mixtures. Several ongoing clinical trials are exploring derivatives of this compound for their potential in treating neurological disorders, where stereochemical purity is known to be critical.

Beyond its pharmaceutical applications, (2S)-4-(benzyloxy)butan-2-ol has found utility in academic research as well. It serves as a valuable tool for teaching students about chirality, stereochemistry, and the importance of molecular symmetry in biological systems. Researchers use this compound to develop new synthetic methodologies and to investigate the mechanisms of enzymatic reactions. The availability of high-purity samples ensures that experiments yield reliable results, contributing to the advancement of chemical biology education and research.

The synthesis of (2S)-4-(benzyloxy)butan-2-ol has also been optimized through various catalytic processes, making it more accessible for large-scale production. Enantioselective synthesis methods have been developed that allow for the efficient production of enantiomerically pure compounds without the need for extensive purification steps. These advancements have reduced costs and improved yields, making it more feasible for industrial applications.

In conclusion, (CAS No. 77564-42-2),(2S)-4-(benzyloxy)butan-2-ol, is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, combined with its versatility as an intermediate, make it a valuable asset in drug development and molecular studies. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in advancing our understanding of biological systems and developing innovative therapeutic solutions.

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